ARQ-171
Description
ARQ-171 (also referred to as BMS-214662 hydrochloride in some sources) is a second-generation E2F1 pathway activator with demonstrated antitumor activity . Its mechanism involves inducing the expression of E2F transcription factor 1, which regulates G1/S cell cycle checkpoint genes. This activation selectively triggers apoptosis in cancer cells with irreparable DNA damage while sparing healthy cells with minimal or repairable damage .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ171; ARQ 171; ARQ-171 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BMS-214662 Hydrochloride
BMS-214662 hydrochloride is identified as a sodium methionine transferase inhibitor and shares structural and functional overlap with this compound .
Comparison with Functionally Similar Compounds
Palbociclib (PD-0332991)
Palbociclib, a CDK4/6 inhibitor, shares this compound’s focus on G1/S cell cycle checkpoint regulation but employs a distinct mechanism .
| Parameter | This compound | Palbociclib |
|---|---|---|
| Target | E2F1 transcription factor | CDK4/6 kinases |
| Therapeutic Use | Preclinical antitumor agent | FDA-approved for HR+/HER2- breast cancer |
| Selectivity | DNA damage-dependent selectivity | Broad cell cycle inhibition |
| Resistance Mechanisms | Not well-characterized | RB1 mutations, CDK6 amplification |
Advantages of this compound :
- DNA Damage Selectivity : Unlike Palbociclib, this compound spares cells with intact DNA repair mechanisms, reducing off-target toxicity .
Research Findings and Challenges
Efficacy in Cancer Models
- This compound : Demonstrated potent activity in p53-deficient tumors, achieving IC₅₀ values of <100 nM in vitro .
- BMS-214662 : Showed synergistic effects with taxanes in pancreatic cancer models but faced challenges due to metabolic instability .
Non-Target Effects
This compound’s reliance on E2F1 activation may limit utility in cancers with E2F1 pathway mutations. In contrast, sodium methionine transferase inhibitors like BMS-214662 exhibit broader metabolic impacts, complicating clinical translation .
Pharmacokinetic Variability
Species-specific differences in this compound’s clearance rates (e.g., murine vs. primate models) necessitate tailored dosing regimens. BMS-214662’s hydrochloride formulation improves solubility but introduces pH-dependent stability issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
